Pimilprost

Description

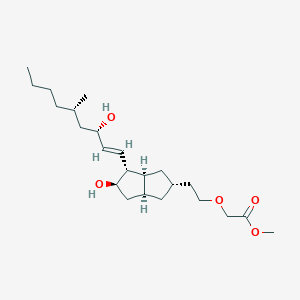

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O5/c1-4-5-6-16(2)11-19(24)7-8-20-21-13-17(12-18(21)14-22(20)25)9-10-28-15-23(26)27-3/h7-8,16-22,24-25H,4-6,9-15H2,1-3H3/b8-7+/t16-,17+,18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDLSMFNGFIPNI-RXYUHBJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CC(C=CC1C2CC(CC2CC1O)CCOCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@@H]1[C@H]2C[C@@H](C[C@H]2C[C@H]1O)CCOCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301103361 | |

| Record name | Methyl 2-[2-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-2-pentalenyl]ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139403-31-9 | |

| Record name | Methyl 2-[2-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-2-pentalenyl]ethoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139403-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimilprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139403319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-[2-[(2R,3aS,4R,5R,6aS)-octahydro-5-hydroxy-4-[(1E,3S,5S)-3-hydroxy-5-methyl-1-nonen-1-yl]-2-pentalenyl]ethoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301103361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMILPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O316O1ZGEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Pimilprost

Synthetic Pathways for Pimilprost and Analogs

The synthesis of this compound and its analogs involves the construction of a bicyclo[3.3.0]octane ring system, which forms the core structure of carbacyclins. The synthetic routes are designed to yield optically active derivatives, ensuring the desired biological activity of the final compound.

The manufacturing process for optically active carbacyclin (B161070) derivatives like this compound often begins with a readily available starting material that is subjected to a series of chemical transformations to build the complex carbocyclic framework. drugfuture.com A key strategy involves the reduction of an enone to establish the stereochemistry of a crucial alcohol intermediate. drugfuture.com This alcohol is then converted to a mesylate, setting the stage for subsequent condensation reactions. drugfuture.com The synthesis proceeds through the formation of various intermediates, including a substituted acetic acid and an ethanol (B145695) derivative. drugfuture.com A critical phase of the synthesis is the selective epoxidation, which is guided by a chiral auxiliary to produce the desired epoxide in a mixture of diastereomers. drugfuture.com The final steps involve chromatographic separation to isolate the correct isomer, followed by a desilylation step to yield the final this compound molecule. drugfuture.com

Condensation reactions are a cornerstone of the this compound synthesis, enabling the formation of carbon-carbon bonds to build the molecular skeleton. wikipedia.orglibretexts.org These reactions involve the joining of two molecules with the concurrent loss of a small molecule, such as water. wikipedia.orgmonash.edu In the synthesis of this compound, two notable condensation reactions are employed:

Wittig Condensation: This reaction is utilized in the synthetic pathway to form a carbon-carbon double bond, a crucial step in elaborating the side chains of the molecule. drugfuture.com

Aldol (B89426) Condensation: An intramolecular aldol condensation is used to form a key intermediate containing a dialdehyde. This reaction proceeds via the treatment with piperidine (B6355638) and acetic acid, resulting in a mixture of hydroxy aldehydes. drugfuture.com

Another significant condensation step involves the reaction of a mesylated intermediate with dimethyl malonate using sodium hydride (NaH) in a toluene (B28343)/methanol (B129727) solvent system. This leads to the formation of a malonic derivative, which is a precursor to a substituted acetic acid after subsequent hydrolysis and decarboxylation. drugfuture.com

Esterification is a type of condensation reaction that is vital for modifying functional groups during the synthesis of this compound. libretexts.orgyoutube.com This process typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. youtube.comgoogle.com In the this compound synthesis, an ethoxyacetic ester intermediate is formed through the condensation of an ethanol derivative with sodium chloroacetate, followed by esterification with methanol in the presence of sulfuric acid. drugfuture.com This esterification step is crucial for preparing the substrate for the subsequent epoxidation reaction. drugfuture.com Esterification reactions are generally equilibrium-driven, and in many industrial processes, water is removed to drive the reaction towards the product ester. google.comgoogle.com

Epoxidation is a key stereoselective transformation in the synthesis of this compound, responsible for creating a three-membered cyclic ether known as an epoxide. youtube.comorganicchemistrytutor.com This reaction is critical for introducing specific stereocenters into the molecule. The synthesis of this compound employs a selective epoxidation of an unsaturated alcohol intermediate. drugfuture.com This is achieved using a combination of (-)-diisopropyl tartrate (DIPT), titanium tetraisopropoxide, and tert-butyl hydroperoxide (TBHP). drugfuture.com This method, a variation of the Sharpless asymmetric epoxidation, allows for the controlled formation of the desired epoxy alcohol. drugfuture.com The resulting mixture of the epoxy alcohol and the unreacted unsaturated alcohol is then separated chromatographically. drugfuture.com The epoxide functional group is a versatile intermediate in organic synthesis, often used in the construction of complex natural products. nih.govmdpi.com The epoxidation of alkenes can also be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). organicchemistrytutor.comorganic-chemistry.org

Hydrolysis is a chemical reaction in which a water molecule is used to break down a larger molecule into smaller subunits. nih.govebsco.com In the synthesis of this compound, hydrolysis is employed to convert a malonic ester derivative into a substituted acetic acid. drugfuture.com This is accomplished by treating the malonic derivative with potassium hydroxide (B78521) (KOH), which hydrolyzes the ester groups to carboxylic acids. drugfuture.com Subsequent heating in refluxing toluene leads to partial decarboxylation, yielding the desired acetic acid derivative. drugfuture.com Hydrolysis is a fundamental reaction in organic chemistry and is the reverse of a condensation reaction. monash.eduebsco.com In some synthetic contexts, preventing unwanted hydrolysis can be critical, and buffers may be used to maintain a stable pH. researchgate.net

Key Chemical Transformations in this compound Synthesis

Prodrug Design Strategy: this compound (SM-10902) as a Prodrug of SM-10906

A key aspect of this compound's design is its function as a prodrug. A prodrug is an inactive or less active compound that is metabolized into its active form within the body. This compound (SM-10902) is the methyl ester prodrug of its corresponding free acid, SM-10906.

The rationale behind this prodrug strategy is often to enhance the bioavailability of the active compound. In the case of this compound, the esterification of the carboxylic acid group in SM-10906 to form the methyl ester (this compound) can increase its lipophilicity. This increased lipophilicity can facilitate its absorption through biological membranes. Once absorbed, ubiquitous esterase enzymes in the body can hydrolyze the ester bond, releasing the active carboxylic acid, SM-10906, at the site of action.

Molecular Pharmacology and Mechanism of Action of Pimilprost

Pimilprost as a Prostanoid Receptor Agonist

This compound is classified as a prostanoid receptor agonist patsnap.comncats.io. Specifically, it is described as a stable 3-oxa-methano prostaglandin (B15479496) I1 analog patsnap.comncats.io.

Specificity for Prostacyclin (IP) Receptors

Research indicates that this compound, in its active form SM-10906, demonstrates agonist activity for IP receptors ncats.io. SM-10902 is a prodrug of SM-10906, and SM-10906, but not SM-10902, was shown to be an agonist for IP receptors ncats.io. The prostacyclin receptor (IP), also known as the prostaglandin I2 receptor, is a G protein-coupled receptor that binds to and mediates the biological actions of prostacyclin (PGI2) wikidoc.orgwikipedia.org.

Comparative Agonist Activity with Reference Prostanoids

Studies have compared the affinity of this compound analogs, such as SM-10906, for [3H]iloprost binding sites in human platelets and human umbilical vascular endothelial cells with that of other prostanoids like iloprost, PGE1, and PGE2 using radioligand binding assays patsnap.com. Iloprost is a stable analog of prostacyclin and a potent IP receptor agonist iiab.meucl.ac.uk. Standard prostanoids exhibit varying efficacies as ligands for the IP receptor, with PGI2 typically showing the highest potency wikidoc.orgwikipedia.org. While specific comparative data for this compound (SM-10906) against a broad range of reference prostanoids across all prostanoid receptor subtypes (DP, EP, FP, IP, TP) were not extensively detailed in the search results, its characterization as an IP receptor agonist suggests its primary activity is at this receptor subtype ncats.io. Other prostanoid receptor agonists and antagonists have been characterized based on their actions on smooth muscle and platelets, highlighting the diverse activities within this class of compounds nih.gov.

Intracellular Signaling Cascades Mediated by Prostacyclin (IP) Receptor Activation

IP receptors are G protein-coupled receptors (GPCRs) wikidoc.orgwikipedia.org. Upon activation by agonists like prostacyclin or its analogs, IP receptors can stimulate various intracellular signaling pathways depending on the cell type wikidoc.org.

G-Protein Coupled Receptor (GPCR) Interaction and Downstream Effector Coupling (Gs, Gi, Gq)

As a GPCR, the IP receptor interacts with heterotrimeric G proteins, which consist of Gα, Gβ, and Gγ subunits nih.govbmglabtech.com. The type of G protein coupled to the receptor dictates the downstream signaling cascade bmglabtech.com. IP receptors are primarily known to couple to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase wikidoc.orgnih.govcvpharmacology.com. However, studies also suggest that the IP receptor can couple to other G proteins, including Gi and Gq, potentially in a species- or cell-type-dependent manner wikidoc.orgnih.govnih.gov. Activation of Gs stimulates adenylyl cyclase, while activation of Gi inhibits it nih.gov. Gq proteins typically activate the phospholipase C pathway wikidoc.orgnih.govwikipedia.org. Research on the mouse IP receptor has indicated coupling to Gs, Gi, and Gq, with Gi and Gq coupling being dependent on initial Gs coupling and subsequent phosphorylation nih.gov.

Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway Activation

A major signaling pathway mediated by IP receptor activation is the increase in intracellular cyclic adenosine monophosphate (cAMP) levels wikidoc.orgnih.govuni.lu. Agonist binding to the IP receptor, particularly through coupling with Gs proteins, activates adenylyl cyclase, the enzyme responsible for converting ATP to cAMP wikidoc.orgnih.govcvpharmacology.com. Elevated cAMP levels play a crucial role in mediating the biological effects of IP receptor activation, such as anti-platelet and vasodilatory activities ncats.io.

Studies have measured cAMP synthesis activity in response to this compound analogs. For instance, SM-10906 was shown to increase cAMP levels ncats.io. Comparative studies with other prostacyclin analogues like cicaprost, iloprost, carbacyclin (B161070), and prostaglandin E1 have also demonstrated stimulation of adenylyl cyclase activity, albeit with varying potencies nih.gov.

Data on cAMP synthesis activity of SM-10906:

| Compound | Effect on cAMP Synthesis |

| SM-10906 | Increased cAMP level |

Protein Kinase A (PKA) Mediated Phosphorylation Events

Increased intracellular cAMP levels resulting from IP receptor activation lead to the activation of protein kinase A (PKA) wikidoc.orgnih.govelifesciences.org. cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits elifesciences.org. Activated PKA then phosphorylates various target proteins within the cell, mediating downstream cellular responses wikidoc.orgelifesciences.org.

PKA-mediated phosphorylation is involved in a variety of cellular processes and can modulate the activity of other signaling molecules and receptors mdpi.comfrontiersin.org. For example, PKA can phosphorylate components involved in calcium signaling pathways mdpi.comcam.ac.uk. Furthermore, PKA-mediated phosphorylation of the IP receptor itself has been shown to regulate its coupling to different G proteins, such as Gi and Gq nih.gov. This suggests a feedback mechanism where PKA activation can influence the subsequent signaling of the IP receptor nih.gov.

Research findings indicate that IP receptor activation, via the cAMP-PKA pathway, can induce specific cellular differentiation processes nih.gov. Whole cell phosphorylation assays have demonstrated that IP agonists can induce PKA phosphorylation of the IP receptor at specific residues, which is crucial for coupling to certain G proteins nih.gov.

Protein Kinase C (PKC) Isoform Activation and Regulatory Feedback

Protein Kinase C (PKC) comprises a family of enzymes that play crucial roles in various cellular signaling pathways. PKC isoforms are typically activated by second messengers such as calcium ions (Ca²⁺) and diacylglycerol (DAG), often downstream of G protein-coupled receptors (GPCRs). nih.govfrontiersin.orgnih.gov This activation can lead to the phosphorylation of numerous cellular proteins, influencing a wide array of cellular functions. nih.gov The specific isoform activated and the duration and magnitude of the activating signals, including DAG concentration, influence the cellular response. nih.gov Regulatory feedback mechanisms can also modulate PKC activity, including dephosphorylation and translocation of the enzyme within the cell. frontiersin.org Some studies indicate that PKC activation can promote MAPK signaling pathways. jci.org While the general mechanisms of PKC activation and regulation are well-established, detailed research findings specifically describing the activation of particular PKC isoforms or associated regulatory feedback mechanisms by this compound were not identified in the consulted literature.

Calcium Ion Mobilization and Ca²⁺-Sensitive Pathways

Calcium ions (Ca²⁺) serve as ubiquitous second messengers in cellular signaling, mediating responses to various stimuli, including those mediated by GPCRs. creative-bioarray.comqiagen.com Activation of certain GPCRs, particularly those coupled to Gq and Gi proteins, can lead to the activation of phospholipase C, resulting in the production of inositol (B14025) 1,4,5-trisphosphate (IP₃). creative-bioarray.comcvphysiology.com IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm, a process known as calcium mobilization. creative-bioarray.comcvphysiology.comjst.go.jp Elevated intracellular calcium levels can then activate a variety of Ca²⁺-sensitive pathways and proteins, such as calmodulin and calcium/calmodulin-dependent protein kinases, influencing processes like gene expression, muscle contraction, and apoptosis. qiagen.com While calcium mobilization is a fundamental signaling event, specific data detailing the effects of this compound on calcium ion mobilization or its interaction with Ca²⁺-sensitive pathways were not found in the examined search results.

Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Extracellular Signal-Regulated Kinase (ERK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are key components of cellular signaling networks that respond to a diverse range of extracellular stimuli, including growth factors and cellular stress. mdpi.comwikipedia.orgnih.gov These pathways involve a cascade of phosphorylation events mediated by a series of kinases, ultimately leading to the activation of terminal kinases like ERK1/2 and p38. nih.gov Activated ERK and p38 can then phosphorylate various downstream targets, including transcription factors and other proteins, thereby regulating processes such as cell differentiation, proliferation, inflammation, and apoptosis. mdpi.comwikipedia.org Studies have shown connections between other signaling molecules, such as PKC and calcium, and the activation of ERK and p38 pathways in certain cell types. jci.orgnih.gov However, specific research findings on the modulation of ERK or p38 MAPK pathways directly by this compound were not available in the retrieved information.

Receptor Binding Kinetics and Thermodynamics

Receptor binding is a fundamental aspect of drug action, describing the interaction between a ligand (such as this compound) and its specific receptor target. This interaction is governed by both kinetics and thermodynamics. Binding kinetics involve the rates of association (kon) and dissociation (koff) between the ligand and the receptor, which together determine the equilibrium dissociation constant (Kd) and the duration of the ligand-receptor complex. europeanpharmaceuticalreview.comarxiv.orgkhanacademy.org Thermodynamics describes the energy changes associated with binding, including the change in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), which provide insights into the forces driving the interaction. europeanpharmaceuticalreview.comkhanacademy.orgresearchgate.net Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly used to experimentally determine binding thermodynamics and kinetics, respectively. europeanpharmaceuticalreview.com Computational methods like molecular docking and molecular dynamics simulations can also be employed to predict these parameters. arxiv.orgresearchgate.netnumberanalytics.com Despite the importance of these parameters in understanding compound activity, specific data on the receptor binding kinetics and thermodynamics of this compound were not present in the search results.

Functional Consequences of Receptor Activation at the Cellular Level

The activation of cellular receptors by compounds like this compound can lead to a variety of functional consequences at the cellular level, impacting fundamental processes such as proliferation and apoptosis.

Regulation of Cellular Proliferation (e.g., fibroblasts, endothelial cells)

Cellular proliferation, the process of cell growth and division, is tightly regulated and essential for tissue development, maintenance, and repair. Fibroblasts and endothelial cells are two cell types whose proliferation is critical in processes such as wound healing and angiogenesis. nih.govmdpi.comthermofisher.com The proliferation of these cells is influenced by numerous factors, including growth factors, cytokines, and signaling pathways. nih.govmdpi.comatcc.org Interactions between different cell types, such as fibroblasts and endothelial cells, can also modulate their proliferative behavior. nih.gov While the regulation of fibroblast and endothelial cell proliferation is a well-studied area, specific research findings detailing the effects of this compound on the proliferation of these particular cell types were not found in the consulted literature.

Modulation of Cellular Apoptosis

Cellular apoptosis, or programmed cell death, is a crucial process for development, tissue homeostasis, and the elimination of damaged or unwanted cells. This process is tightly controlled by a complex network of signaling pathways. Various factors and molecules can either promote or inhibit apoptosis. For instance, pathways involving p38 MAPK and calcium signaling have been implicated in the regulation of apoptosis. qiagen.comwikipedia.org Receptor activation can trigger signaling cascades that ultimately influence the balance between pro-apoptotic and anti-apoptotic signals within a cell. While a patent document lists this compound among various compounds in the context of "modulation of apoptosis" and as potential "apoptosis gene modulators" or "apoptosis regulators," specific detailed research findings or mechanisms by which this compound modulates cellular apoptosis were not provided in the retrieved information. google.comgoogle.com

Anti-platelet Activity

This compound, through its active metabolite SM-10906, demonstrates anti-platelet activity. ncats.io This effect is primarily mediated by the activation of IP receptors on platelets, leading to increased intracellular cAMP. ncats.iowikidoc.org Elevated cAMP levels inhibit various aspects of platelet activation, including aggregation. ncats.iowikidoc.org Studies comparing the affinity of SM-10906 and SM-10902 for [3H]iloprost binding sites in human platelets have been conducted to understand their interaction with the IP receptor. patsnap.com The anti-platelet properties of IP receptor agonists are well-established and contribute to their ability to reduce thrombosis. wikidoc.org

Preclinical Pharmacological Investigations of Pimilprost

In Vitro Efficacy Studies

In vitro studies utilize biological components such as cells or tissues in a controlled laboratory setting to understand a drug's interaction with target molecules and its impact on cellular processes. rasayucancerclinic.combiobide.comzeclinics.com

Cell-Based Assays for Prostacyclin Receptor Activation

Cell-based assays are commonly used to evaluate the activation of specific receptors by a compound. The prostacyclin receptor (IP receptor) is a G protein-coupled receptor (GPCR) that plays a key role in regulating blood pressure, inflammation, and platelet aggregation. nih.govnih.gov Activation of IP receptors typically leads to an increase in intracellular cyclic AMP (cAMP) levels. ncats.ionih.gov

Studies have investigated the activity of SM-10906, the active metabolite of Pimilprost, on IP receptors in various cell types, including human platelets, human umbilical vascular endothelial cells (HUVECs), and mastocytoma P-815 cells. ncats.ioncats.io

Research indicates that SM-10906 acts as an agonist for IP receptors. ncats.io It has been shown to stimulate GTP-dependent adenylate cyclase activity in cell membrane fractions, leading to increased cAMP levels. ncats.io In human platelets, SM-10906 demonstrated affinity for [3H]iloprost binding sites and stimulated cAMP synthesis. ncats.io Similarly, in human umbilical vascular endothelial cells, SM-10906 also showed affinity for these binding sites and increased cAMP synthesis. ncats.io In mastocytoma P-815 cells, SM-10906 stimulated both IP receptor binding and cyclic AMP synthesis activities. ncats.io

Data from these studies highlight the ability of SM-10906 to activate IP receptors across different cell lines, suggesting its potential to exert prostacyclin-like effects.

Cellular Responses in Dermal and Vascular Cell Lines

This compound's effects have also been investigated in dermal and vascular cell lines, such as human keratinocytes, fibroblasts, and endothelial cells. These cell types are crucial components of the skin and blood vessels and are involved in processes like wound healing and angiogenesis. atcc.orglifelinecelltech.comfrontiersin.orgmdpi.com

Keratinocytes form the outermost layer of the epidermis and are essential for the skin's barrier function and re-epithelialization during wound healing. lifelinecelltech.commdpi.com Fibroblasts, found in the dermis, produce the extracellular matrix and collagen, contributing to tissue structure and wound repair. lifelinecelltech.commdpi.com Endothelial cells line blood vessels and are vital for angiogenesis and maintaining vascular integrity. atcc.orgfrontiersin.orgplos.org

While specific detailed research findings on this compound's effects on proliferation, migration, or other responses in these cell lines were not extensively detailed in the search results, studies on other compounds interacting with these cell types provide context for such investigations. For example, interactions between fibroblasts, keratinocytes, and endothelial cells through paracrine effects are known to regulate wound healing. mdpi.com

Investigation of Immune Cell Modulation

The modulation of immune cell activity is another area of preclinical investigation. Macrophages, a type of immune cell, play a significant role in inflammation and tissue repair by producing various cytokines, including TNF-α, IL-1, and IL-6. thermofisher.comnih.govopendentistryjournal.comjfda-online.com These cytokines are key pro-inflammatory mediators. thermofisher.comopendentistryjournal.com

In Vivo Efficacy Studies in Animal Models

Murine Models of Dermal Repair and Regeneration

Murine models, particularly mice, are commonly used in preclinical research due to their genetic tractability and cost-effectiveness. nih.gov In the context of dermal repair and regeneration, murine wound healing models are employed to study the effectiveness of potential therapeutic agents. nih.govwikipedia.orgmdpi.com While wound healing in mice differs fundamentally from humans (primarily occurring via contraction), splinted wound models in mice can more closely mirror the human process, which relies on epithelialization, cellular proliferation, and angiogenesis. nih.gov

This compound (SM-10902) has been investigated for its effect on wound healing in diabetic mice using topical application of an ointment. ncats.io Diabetic wound healing is often impaired, making this a relevant model for assessing the regenerative potential of a compound. mdpi.com

A study on the effect of topical application of SM-10902 on wound healing in diabetic mice was referenced, indicating that this compound has been evaluated in such a model. ncats.io Specific detailed findings from this study regarding the extent of wound closure, re-epithelialization, or other regeneration markers were not available in the provided search results. However, the use of this model suggests an investigation into this compound's ability to promote dermal repair in a compromised healing environment. mdpi.com

Studies on Microvascular Blood Flow Modulation

Modulation of microvascular blood flow is important in various physiological and pathological processes, including wound healing and tissue regeneration. wikipedia.orgmedrxiv.orgnih.gov Adequate blood flow is necessary for delivering oxygen, nutrients, and immune cells to the site of injury. mdpi.com Animal models are used to study the effects of compounds on microcirculation. nih.govstanford.eduresearchgate.net Techniques like laser Doppler flowmetry or laser speckle contrast imaging can be employed to measure skin microvascular blood flux. nih.govresearchgate.net

This compound has been studied for its effects on microvascular blood flow modulation. wikipedia.org While specific details of these studies in animal models were not provided in the search results, the investigation of this compound in this area aligns with its known activity as a prostacyclin analog, which can cause vasodilation. ncats.ionih.gov Studies on other prostacyclin analogs, such as treprostinil, have demonstrated their ability to increase microvascular blood flux in animal models. researchgate.net

Preclinical Pharmacodynamic Biomarkers of this compound Activity

Pharmacodynamic biomarkers are measurable indicators of a biological response to a treatment drugtargetreview.com. In preclinical studies, these biomarkers help to understand a drug's mechanism of action and assess its effects on the body mimt.com.plesmed.org. For this compound, preclinical investigations have explored its pharmacodynamic effects, particularly in the context of wound healing bioworld.com.

This compound, administered topically as an ointment, has shown properties that promote wound healing in genetically modified animal models bioworld.com. This suggests that pharmacodynamic biomarkers related to tissue repair, inflammation resolution, and angiogenesis could be relevant indicators of this compound activity in preclinical settings. While specific detailed data tables on these biomarkers for this compound were not extensively found in the search results, the reported wound healing effect implies underlying biological changes that serve as pharmacodynamic indicators.

Preclinical studies often utilize various methods to assess pharmacodynamic biomarkers, including analyzing changes in metabolite concentrations, evaluating protein expression levels, and observing physiological responses ujkz.gov.bfnih.govdrug-dev.com. For a prostacyclin analogue like this compound, potential pharmacodynamic biomarkers could include changes in markers of vasodilation, platelet aggregation inhibition, and modulation of inflammatory pathways, all of which are associated with the activity of prostacyclin and its analogues.

Further detailed preclinical studies would be necessary to identify and validate specific pharmacodynamic biomarkers that reliably reflect the activity and efficacy of this compound. These studies could involve measuring levels of signaling molecules downstream of the IP receptor, assessing changes in cellular processes involved in wound repair, and quantifying the reduction of inflammatory mediators in treated tissues.

| Potential Preclinical Pharmacodynamic Biomarker Categories for this compound | Examples of Potential Measurements |

| Vasodilation Markers | Levels of vasodilatory prostaglandins, changes in blood flow in target tissues. |

| Platelet Activity Markers | Measures of platelet aggregation in response to agonists. |

| Inflammation Markers | Levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and anti-inflammatory mediators. |

| Angiogenesis Markers | Expression levels of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors. |

| Tissue Remodeling Markers | Levels of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs). |

These potential biomarkers, if investigated in preclinical studies of this compound, could provide valuable insights into its pharmacodynamic profile and its effectiveness in promoting wound healing and potentially other therapeutic effects related to its action as a prostacyclin analogue.

Structure Activity Relationship Sar Studies of Pimilprost Analogs

Identification of Pharmacophoric Elements for Prostacyclin Receptor Agonism

The prostacyclin receptor (IP receptor) is a Gs-coupled receptor that mediates the biological actions of prostacyclin (PGI2) cvpharmacology.comnih.govcaymanchem.com7tmantibodies.comwikipedia.org. Activation of the IP receptor leads to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn mediates effects such as vasodilation and inhibition of platelet aggregation ncats.iocvpharmacology.com7tmantibodies.com. Identifying the pharmacophoric elements of molecules that activate the IP receptor is key to designing effective agonists.

While specific details on the precise pharmacophore of pimilprost analogs are not extensively detailed in the provided search results, the general understanding of IP receptor agonists, including prostaglandin (B15479496) I1 analogs like this compound, highlights key structural requirements. These typically involve a prostacyclin-like scaffold that can interact with the binding site of the IP receptor cvpharmacology.comnih.gov. The active metabolite, SM-10906, has been shown to be an agonist for IP receptors and exerts its effects by increasing cAMP levels ncats.io. This suggests that the structural features of SM-10906 are critical for productive binding and activation of the receptor. Comparisons between the activity of the prodrug this compound (SM-10902) and its active form SM-10906, where SM-10906 shows significantly lower EC50 and IC50 values for stimulating adenylate cyclase activity and preventing thrombin-induced intracellular Ca2+ increase, respectively, underscore the importance of the structural difference between the two (likely the presence of the methyl ester in SM-10902) for optimal activity at the receptor level ncats.io.

Impact of Chemical Modifications on Biological Activity and Selectivity

Chemical modifications to the core structure of this compound and its active metabolite can significantly impact their biological activity and selectivity for the IP receptor justia.comgithub.comgoogle.com. SAR studies involve synthesizing a series of analogs with targeted structural changes and evaluating their pharmacological profiles.

The conversion of the methyl ester prodrug this compound (SM-10902) to the free acid SM-10906 results in a substantial increase in potency at the IP receptor ncats.io. This indicates that the free carboxylic acid moiety, or a bioisostere thereof, is likely a crucial element for effective receptor interaction and activation. The difference in activity between SM-10902 and SM-10906 highlights the importance of this functional group for binding to the IP receptor and initiating downstream signaling pathways ncats.io.

While detailed data tables on a wide range of this compound analogs and their activities were not found within the provided search results, the principle of SAR dictates that systematic modifications to different parts of the molecule (e.g., the alicyclic ring, the side chains) would be explored to understand their contribution to binding affinity, efficacy, and selectivity against other prostanoid receptors (EP, FP, TP, DP receptors) cvpharmacology.comucl.ac.uk.

Stereochemical Considerations and Enantiomeric Potency

Stereochemistry plays a critical role in the interaction of chiral molecules with biological targets, including receptors nih.govnih.govwikipedia.orgyoutube.com. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacokinetic and pharmacodynamic properties, including potency and selectivity nih.govnih.govwikipedia.org. Biological systems are chiral environments, and the binding site of a receptor is itself chiral, leading to differential interactions with drug enantiomers nih.govnih.gov.

Although specific information regarding the stereochemistry of this compound and the relative potency of its enantiomers was not found in the provided search results, it is a general principle in drug discovery that the stereochemical configuration of a chiral center within a molecule can profoundly influence its ability to bind to and activate a chiral receptor like the IP receptor slideshare.netnih.govnih.govwikipedia.org. SAR studies of this compound analogs would likely involve the synthesis and evaluation of individual stereoisomers to determine the stereochemistry required for optimal IP receptor agonism nih.gov. Differences in the activity of enantiomers can arise from variations in binding affinity, efficacy, or even metabolism nih.govnih.gov.

Influence of Substituent Effects on Activity

For IP receptor agonists, the nature and position of substituents on the prostaglandin-like structure are expected to be critical for determining binding affinity and the ability to induce the conformational changes necessary for receptor activation nih.gov. Electron-donating or withdrawing groups, bulky substituents, or changes in lipophilicity can all impact how tightly the analog binds to the receptor and how effectively it triggers the downstream signaling cascade libretexts.orgrsc.orgnih.govrsc.orgbeilstein-journals.org. While specific examples of substituent effects on this compound analog activity were not detailed in the search results, SAR investigations would typically involve systematically varying substituents at different positions on the core structure and correlating these changes with observed biological activity (e.g., EC50 values for cAMP production or binding affinity) ncats.io7tmantibodies.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity creative-proteomics.comwm.edujustia.comgithub.comnih.govgithub.comnih.govwikipedia.org. QSAR models aim to predict the activity of new, untested compounds based on their molecular descriptors creative-proteomics.comnih.govwikipedia.org.

For this compound derivatives, QSAR modeling could be employed to build predictive models for IP receptor agonism github.comgoogle.com. This would involve calculating various molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) for a set of this compound analogs with known IP receptor activity nih.govwikipedia.org. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques, would then be used to develop a model that correlates these descriptors with the observed biological activity creative-proteomics.comnih.govgithub.comnih.gov.

A validated QSAR model for this compound derivatives could serve as a valuable tool in the drug discovery process, allowing researchers to virtually screen large libraries of potential analogs and prioritize those with a higher probability of exhibiting desired IP receptor agonist activity before chemical synthesis and experimental testing oncodesign-services.comcreative-proteomics.comwikipedia.orgscbdd.com. This can significantly accelerate the identification of promising new lead compounds oncodesign-services.comcreative-proteomics.com.

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry approaches play an increasingly important role in modern SAR studies, complementing experimental efforts oncodesign-services.comscbdd.comroutledge.comcresset-group.commedchemica.com. These methods can provide insights into the three-dimensional structure of molecules, their interactions with biological targets, and the energetic aspects of binding oncodesign-services.comcresset-group.com.

For this compound and its analogs, computational techniques such as molecular docking could be used to predict the preferred binding orientation and conformation of these molecules within the IP receptor binding site nih.govnih.gov. This can help to visualize the key interactions between the ligand and the receptor, providing a structural basis for the observed SAR nih.gov. Molecular dynamics simulations can further explore the stability of the ligand-receptor complex and the dynamic nature of their interaction nih.govmedchemica.com.

Other computational methods, including quantum mechanics calculations, can be used to determine electronic properties and energy landscapes of this compound analogs, which are relevant for understanding their reactivity and interactions rsc.orgnih.govrsc.orgroutledge.com. These computational insights can guide the design of new analogs by suggesting modifications that are likely to enhance favorable interactions with the IP receptor or reduce unfavorable ones oncodesign-services.comcresset-group.com. Computational SAR methods, often utilizing machine learning, can also predict biological activity based on structural features, aiding in the identification of promising compounds oncodesign-services.comgithub.comscbdd.commedchemica.com.

Pimilprost in Drug Discovery Paradigms

Target Identification and Validation for Pimilprost's Therapeutic Avenues

Target identification and validation are fundamental steps in drug discovery, aiming to pinpoint specific biological molecules or pathways involved in a disease process that can be modulated by a therapeutic agent. In the context of compounds referred to as this compound, different targets have been investigated based on the intended therapeutic application.

One reported target for a compound identified as this compound (ONO-6818) is the prostanoid EP2 receptor. This receptor has been identified as a key target for potential glaucoma treatment, where its activation by agonists can lead to increased uveoscleral outflow, thereby reducing intraocular pressure. githubusercontent.comncats.io The EP2 receptor is a Gαs-protein coupled receptor whose activation leads to increased intracellular cAMP levels, influencing various downstream signaling pathways. nih.gov The role of EP2 receptor activation in reducing intraocular pressure has been a basis for its validation as a therapeutic target in glaucoma. nih.govmedkoo.com

Another compound identified as this compound (SM-10902), a prodrug for SM-10906, has been associated with agonism of the prostacyclin IP receptor. ncats.ioncats.iohodoodo.com The IP receptor is involved in various physiological processes, including platelet aggregation inhibition and vasodilation, mediated through increased cAMP levels. ncats.io This target was explored for the potential treatment of skin ulcers. ncats.ioncats.io

Furthermore, a compound coded as ONO-6818, which has also been linked to the name this compound in some contexts, was investigated as a human neutrophil elastase 1 (HNE1) inhibitor. tocris.comglpbio.comrndsystems.comono-pharma.com Elastase is a protease implicated in inflammatory conditions, including chronic obstructive pulmonary disease (COPD) and Alpha 1 Antitrypsin Deficiency (A1AT). ono-pharma.com Inhibition of HNE1 was pursued as a therapeutic strategy for these respiratory diseases. glpbio.comrndsystems.comono-pharma.com

These distinct target identifications underscore the varied approaches taken in exploring the therapeutic potential of compounds referred to under similar names or codes.

High-Throughput Screening and Lead Identification Strategies

High-throughput screening (HTS) and lead identification are crucial phases aimed at discovering compounds that exhibit desired activity against a validated biological target from large libraries of diverse molecules. numberanalytics.comucl.ac.uk While specific details of the initial screening campaigns that led to the identification of this compound are not extensively detailed in the provided sources, the characterization of its activity provides insight into the lead identification process.

In the case of this compound (ONO-6818) as an EP2 receptor agonist, its identification likely involved screening for compounds capable of binding to and activating the EP2 receptor. githubusercontent.comncats.io A key outcome of lead identification is the determination of a compound's potency and selectivity. Research findings indicate that this compound (ONO-6818) is a selective prostanoid EP2 receptor agonist with a reported IC50 value of 0.65 nM for binding to human prostanoid EP2 receptors. githubusercontent.com This value represents the concentration at which the compound inhibits 50% of the receptor binding, serving as a crucial metric for its affinity and potency as a lead compound. ucl.ac.ukwikipedia.org

For this compound (SM-10902) and its active form SM-10906 as IP receptor agonists, lead identification would have involved screening for compounds that activate the IP receptor, potentially measured by their effect on cAMP levels. ncats.io SM-10906 demonstrated dose-dependent stimulation of GTP-dependent adenylate cyclase activity, with an EC50 value of 35 nM, and inhibited thrombin-induced intracellular Ca2+ increase with an IC50 of 300 nM, indicating its activity as an IP receptor agonist. ncats.io

The identification of ONO-6818 as a human neutrophil elastase 1 inhibitor would have similarly involved screening for compounds that inhibit the enzymatic activity of HNE1. glpbio.comrndsystems.com ONO-6818 was found to be a high-affinity and selective HNE1 inhibitor with a Ki value of 12 nM. glpbio.comrndsystems.com

Here is a table summarizing the reported binding/inhibition data for different compounds referred to as this compound or ONO-6818:

| Compound Identifier | Reported Target | Activity Type | Value | Unit | Reference |

|---|---|---|---|---|---|

| This compound (ONO-6818) | Human Prostanoid EP2 Receptor | Binding (Agonist) | 0.65 | nM | githubusercontent.com |

| SM-10906 (Active form of this compound/SM-10902) | IP Receptor | Agonist (Adenylate Cyclase Activity) | 35 | nM | ncats.io |

| SM-10906 (Active form of this compound/SM-10902) | Platelet (Thrombin-induced Ca2+ increase) | Inhibition | 300 | nM | ncats.io |

| ONO-6818 | Human Neutrophil Elastase 1 (HNE1) | Inhibition | 12 | nM | glpbio.comrndsystems.com |

Lead Optimization and Analog Design in this compound Development

Lead optimization is a critical phase in drug discovery where the identified lead compounds are chemically modified to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity, ultimately transforming them into suitable drug candidates. biosolveit.deblogspot.combiosolveit.de This process often involves the design and synthesis of numerous structural analogs to explore the structure-activity relationships (SAR). biosolveit.deblogspot.combiosolveit.de

For this compound (ONO-6818) as an EP2 receptor agonist, lead optimization efforts would have focused on enhancing its affinity and selectivity for the EP2 receptor over other prostanoid receptors (EP1, EP3, EP4, IP, TP, FP) to maximize efficacy and minimize off-target effects. githubusercontent.comnih.gov The reported selectivity of this compound (ONO-6818) as a selective EP2 agonist githubusercontent.comncats.io suggests that optimization efforts were successful in achieving a favorable profile against related receptors. Analog design would have involved making systematic modifications to the this compound structure to understand how these changes impact binding affinity, functional activity, and selectivity at the EP2 receptor and other prostanoid receptors.

In the case of this compound (SM-10902), which is a methyl ester prodrug of the active IP receptor agonist SM-10906, the design as a prodrug is itself a form of optimization. ncats.ioncats.iohodoodo.com Prodrug strategies are employed to improve properties such as solubility, stability, or absorption of the active compound. google.comjustia.com The conversion of SM-10902 to the active SM-10906 by esterases in the body is a key aspect of its design and intended pharmacological action. ncats.iohodoodo.com Lead optimization for this series would have involved designing analogs of SM-10906 to enhance its IP receptor agonism and potentially designing different prodrugs like SM-10902 with optimized pharmacokinetic properties for specific routes of administration, such as topical application for skin ulcers. ncats.ioncats.iohodoodo.com

For ONO-6818 as an HNE1 inhibitor, lead optimization would have focused on improving its inhibitory potency against HNE1 and ensuring high selectivity over other proteases like trypsin, pancreatic elastase, collagenase, and murine macrophage elastase, as reported. glpbio.comrndsystems.com Analog design would have explored modifications to the ONO-6818 structure to enhance these properties and potentially improve its pharmacokinetic profile for oral administration, as it was described as orally active. glpbio.comrndsystems.com

Lead optimization is an iterative process involving chemical synthesis, biological testing, and analysis of SAR to guide further modifications, with the goal of developing a compound with an optimal balance of properties for clinical development. biosolveit.deblogspot.combiosolveit.de

Strategic Decisions in Compound Development (e.g., discontinuation based on preclinical findings)

Strategic decisions regarding the progression or discontinuation of a compound's development are critical in the drug discovery pipeline and are often informed by data gathered during preclinical studies. tocris.commetabolomicsworkbench.org Compounds may be advanced to clinical trials if preclinical data support a favorable risk-benefit profile and potential efficacy in the target indication. Conversely, undesirable findings in preclinical studies can lead to the discontinuation of a development program. tocris.commetabolomicsworkbench.org

Several instances of strategic decisions impacting the development of compounds referred to as this compound or ONO-6818 are reported in the literature. Development of this compound (ONO-6818) for asthma and allergic rhinitis was discontinued (B1498344) due to undesirable preclinical findings. tocris.commetabolomicsworkbench.org While the specific nature of these findings is not detailed in these sources, they were significant enough to halt the development program for these indications. tocris.commetabolomicsworkbench.org

Similarly, the development of ONO-6818 as an oral elastase inhibitor for Chronic Obstructive Pulmonary Disease (COPD) and Alpha 1 Antitrypsin Deficiency (A1AT) was discontinued by Ono Pharmaceutical Co., Ltd. ono-pharma.com This decision was made due to a safety concern identified during phase IIa clinical studies in Japan, where abnormal elevation of liver function test (LFT) values was observed in the ONO-6818 group. ono-pharma.com The causal relationship between the drug administration and the elevated LFT values could not be denied, leading to the discontinuation of development for these respiratory indications. ono-pharma.com

In the case of this compound (SM-10902) developed by Dainippon Sumitomo Pharma for skin ulcers, an NDA was reportedly filed in Japan and was awaiting registration, but development appears to have been discontinued. ncats.ioncats.io The reasons for this discontinuation are not explicitly stated in the provided snippets but represent another strategic decision to halt the progress of a compound referred to as this compound.

These examples highlight how preclinical findings, including safety signals or other undesirable properties, play a decisive role in the strategic management of drug development pipelines, leading to the discontinuation of programs even after reaching clinical stages.

| Compound Identifier | Intended Indication(s) | Development Status | Reason for Discontinuation (if applicable) | Reference |

| This compound (ONO-6818) | Asthma, Allergic Rhinitis | Discontinued | Undesirable preclinical findings | tocris.commetabolomicsworkbench.org |

| ONO-6818 | COPD, A1AT Deficiency | Discontinued | Safety concern (abnormal LFT elevation) | ono-pharma.com |

| This compound (SM-10902) | Skin Ulcers | Discontinued | Development appears to have been discontinued (specific reason not detailed) | ncats.ioncats.io |

Conclusion and Future Research Directions

Summary of Pimilprost's Contributions to Prostanoid Receptor Pharmacology

This compound's primary contribution to prostanoid receptor pharmacology lies in the characterization of its active metabolite, SM-10906, as an IP receptor agonist. ncats.io Studies have shown that SM-10906 dose-dependently stimulated GTP-dependent adenylate cyclase activity, a key downstream effect of IP receptor activation, with an EC50 value of 35 nM. ncats.io Furthermore, SM-10906 was found to prevent thrombin-induced increases in intracellular Ca2+ concentration, with an IC50 value of 300 nM, indicating its role in modulating platelet activation pathways. ncats.io These findings highlight the compound's ability to engage the IP receptor and trigger intracellular signaling cascades consistent with prostacyclin's known effects. ncats.io

The pharmacological profile of SM-10906, particularly its affinity for [3H]iloprost binding sites and cAMP synthesis activity in human platelets and endothelial cells, has been documented. ncats.iopatsnap.com This research contributes to the broader understanding of how stable prostacyclin analogs can interact with IP receptors and elicit functional responses in relevant cell types. ncats.iopatsnap.com

Unexplored Avenues for this compound-Based Research

Despite the apparent discontinuation of this compound's clinical development, its pharmacological properties as an IP receptor agonist suggest several unexplored research avenues. Given the involvement of IP receptors in various physiological and pathological processes beyond those initially targeted for this compound (e.g., skin ulcers), further investigation into its potential effects in other conditions mediated by IP receptor activation could be warranted. ncats.io

Research could explore the specific binding interactions of SM-10906 with the IP receptor at a structural level, potentially utilizing advanced techniques like cryo-electron microscopy or X-ray crystallography if suitable protein structures become available. This could provide deeper insights into the molecular basis of its agonist activity and inform the design of novel IP receptor modulators.

Furthermore, investigating potential synergistic effects of SM-10906 with other pharmacological agents that modulate related signaling pathways could reveal new therapeutic strategies. The role of IP receptor activation in modulating inflammatory responses and its interplay with other prostanoid receptors (DP1-2, EP1-4, FP, TP) presents a complex landscape for further exploration. oatext.com Understanding the specific impact of SM-10906 within this broader prostanoid network could uncover novel applications or limitations.

The observation that this compound ointment improved wound healing in diabetic mice, potentially by stimulating the proliferation of fibroblasts and endothelial cells through improved blood flux, suggests an area for further mechanistic study. researchgate.net While speculative, this finding points towards potential regenerative or tissue-repairing properties mediated by IP receptor activation, which could be investigated independently of the original clinical indication. researchgate.net

Methodological Advancements for Future Prostanoid Receptor Agonist Discovery

The study of this compound and other prostanoid receptor agonists has benefited from and can further leverage advancements in pharmacological research methodologies. The elucidation of prostanoid receptor structures has significantly advanced drug design efforts. researchgate.netmdpi.comresearchgate.net Future discovery of IP receptor agonists can capitalize on structure-based drug design approaches, utilizing computational docking and molecular dynamics simulations to predict and optimize ligand binding. researchgate.netacs.org

High-throughput screening (HTS) assays using cloned prostanoid receptors have been instrumental in identifying novel ligands, including non-prostanoid agonists and antagonists. sigmaaldrich.com Applying and refining HTS methodologies, potentially incorporating biased signaling assays, could help identify novel IP receptor agonists with desired functional profiles (e.g., biased signaling towards cAMP production over other pathways).

Advancements in cellular and in vivo models are also crucial. Utilizing more complex co-culture systems or organ-on-a-chip models that better recapitulate the physiological environment where IP receptors are active could provide more predictive data on the efficacy and potential off-target effects of candidate agonists. In vivo studies employing genetically modified organisms with altered prostanoid receptor expression or signaling could help to dissect the specific contributions of IP receptor activation by compounds like SM-10906 in complex biological processes.

The development of selective probes and ligands for specific prostanoid receptor subtypes, including IP receptors, remains an ongoing effort. researchgate.netsigmaaldrich.com Methodological advancements in medicinal chemistry, such as the design of stable and selective analogs, are essential for overcoming limitations associated with the chemical instability and promiscuity of some natural prostanoids. sigmaaldrich.com

The integration of 'omics' data (genomics, transcriptomics, proteomics, metabolomics) with pharmacological studies can provide a more comprehensive understanding of the effects of IP receptor agonists and identify potential biomarkers for predicting response or identifying new therapeutic targets. metabolomicsworkbench.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.